

The Strategic Utility of 4-Iodo-2-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Iodo-2-nitrobenzoic acid*

Cat. No.: *B134310*

[Get Quote](#)

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

4-Iodo-2-nitrobenzoic acid is a highly functionalized aromatic scaffold that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of a carboxylic acid, an ortho-nitro group, and a para-iodo group provides a versatile platform for the synthesis of complex molecular architectures. The distinct reactivity of each functional group allows for sequential and regioselective modifications, making it an invaluable tool in the construction of targeted therapeutics. This guide explores the synthesis, chemical versatility, and significant applications of **4-Iodo-2-nitrobenzoic acid**, with a particular focus on its role in the development of potent enzyme inhibitors for oncology.

Physicochemical Properties and Synthesis

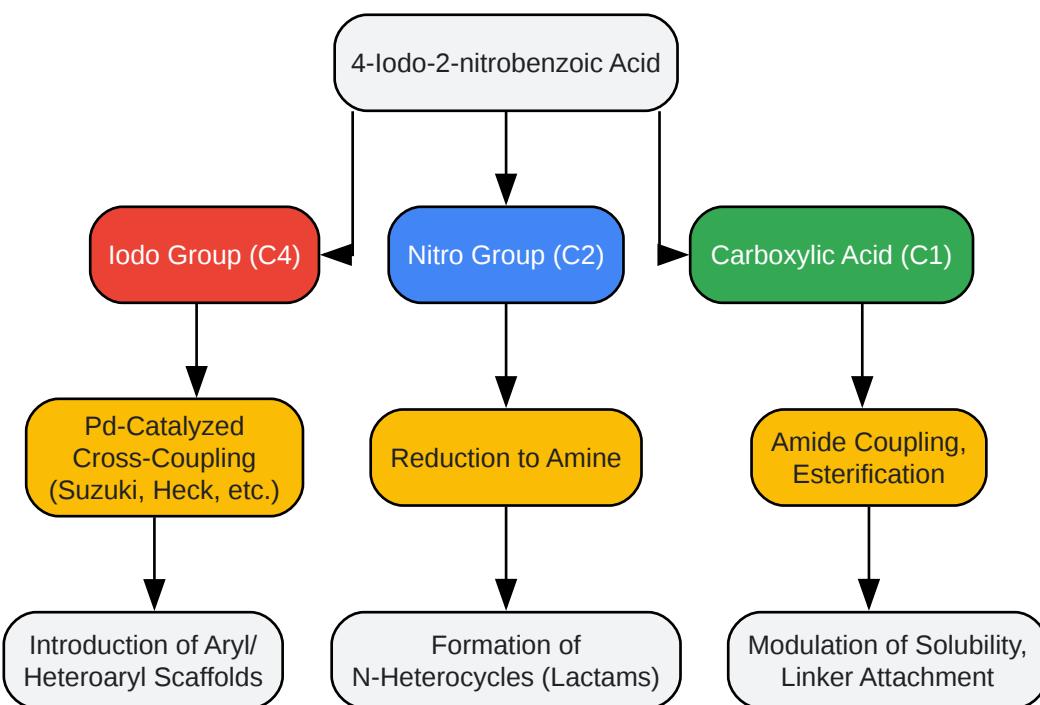
4-Iodo-2-nitrobenzoic acid is a solid organic compound with the molecular formula $C_7H_4INO_4$ and a molecular weight of approximately 293.02 g/mol .^[1] Its structure is characterized by a benzoic acid core substituted with an iodine atom at the C4 position and a nitro group at the C2 position.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ INO ₄	[1]
Molecular Weight	293.02 g/mol	[1]
Appearance	Solid	
IUPAC Name	4-iodo-2-nitrobenzoic acid	[1]
CAS Number	116529-62-5	[1]

The synthesis of **4-Iodo-2-nitrobenzoic acid** can be achieved through a multi-step process starting from readily available materials like benzene. A common synthetic route involves the Friedel-Crafts alkylation of benzene to form toluene, followed by iodination at the para position. Subsequent nitration occurs ortho to the methyl group, and a final oxidation step converts the methyl group to a carboxylic acid, yielding the desired product.[\[2\]](#)[\[3\]](#)

An alternative and widely used laboratory-scale synthesis involves a Sandmeyer-type reaction starting from a corresponding amino-substituted benzoic acid, such as 4-amino-2-nitrobenzoic acid.[\[4\]](#) This method provides high specificity and good yields.[\[4\]](#)

The Synthetic Versatility of a Trifunctional Scaffold


The power of **4-Iodo-2-nitrobenzoic acid** in medicinal chemistry stems from the orthogonal reactivity of its three key functional groups. This allows chemists to perform a series of selective chemical transformations, building molecular complexity in a controlled manner.

- The Iodine Atom: The iodine group is an excellent leaving group and a prime handle for palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position.[\[4\]](#)[\[5\]](#) This is particularly crucial for building the core structures of many kinase inhibitors.[\[5\]](#)
- The Nitro Group: The ortho-nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents like tin(II) chloride, iron in acetic acid, or catalytic

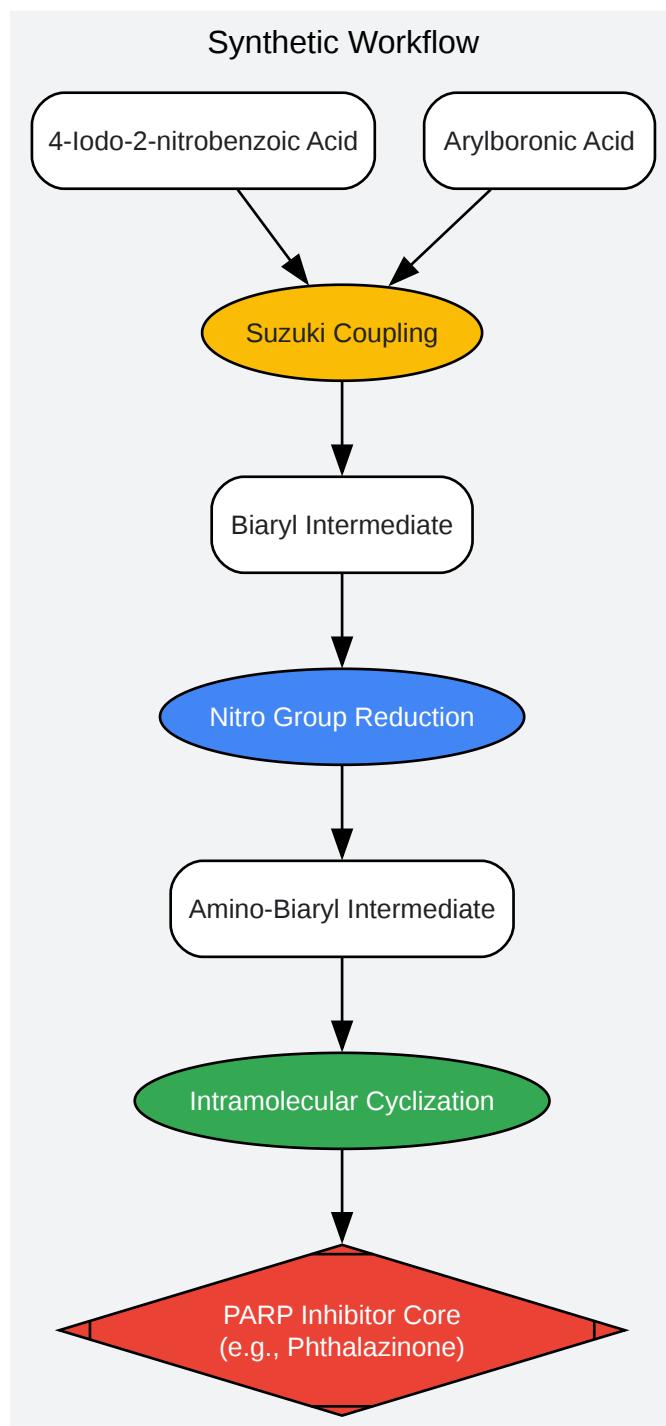
hydrogenation.[4] The resulting aniline derivative is a key precursor for the formation of heterocyclic rings, amides, and other nitrogen-containing functionalities prevalent in bioactive molecules. This transformation is pivotal in the synthesis of lactam-based structures found in PARP inhibitors.

- The Carboxylic Acid: The carboxylic acid group provides a site for amide bond formation, esterification, or can be used to modulate the overall physicochemical properties of the final molecule, such as solubility and cell permeability.

The logical relationship between the molecule's structure and its synthetic applications is illustrated below.

[Click to download full resolution via product page](#)

Caption: Structural features of **4-Iodo-2-nitrobenzoic acid** and their synthetic utility.

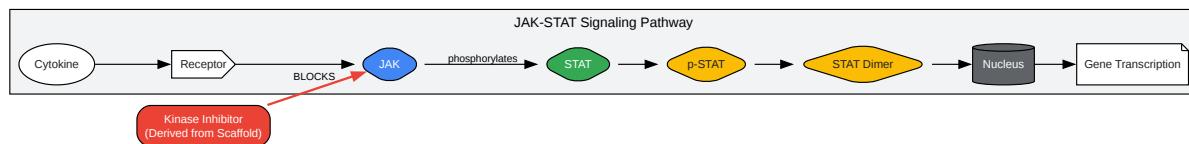

Key Applications in Medicinal Chemistry

The unique structural and chemical attributes of **4-Iodo-2-nitrobenzoic acid** have been leveraged in the discovery of several classes of therapeutic agents, most notably in oncology.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^{[6][7]} Several approved PARP inhibitors feature complex heterocyclic cores, and **4-Iodo-2-nitrobenzoic acid** serves as a key starting material for constructing these scaffolds.

A general synthetic workflow involves an initial Suzuki coupling reaction at the iodo-position to introduce a desired aromatic or heteroaromatic group. The nitro group is then reduced to an amine, which can subsequently undergo an intramolecular cyclization or condensation reaction to form the characteristic lactam or quinazolinone core of the PARP inhibitor.^[8] This strategy has been instrumental in the development of inhibitors like Olaparib and Rucaparib.^[6]


[Click to download full resolution via product page](#)

Caption: General workflow for PARP inhibitor synthesis using **4-Iodo-2-nitrobenzoic acid**.

Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.^{[9][10]} The development of selective kinase inhibitors is a major focus of modern drug discovery. The ability to introduce diverse substituents via cross-coupling reactions makes iodo-substituted aromatic compounds, like **4-Iodo-2-nitrobenzoic acid**, highly valuable starting points.^{[5][11]}

The general strategy involves using the iodo-handle to perform a Suzuki or similar coupling reaction to attach a group that will bind within the ATP-binding pocket of the target kinase. The rest of the molecule serves as a scaffold for building out other interactions to achieve potency and selectivity.^[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Iodo-2-nitrobenzoic acid | C7H4INO4 | CID 18919883 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]
- 3. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2
- PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent
protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The Strategic Utility of 4-Iodo-2-nitrobenzoic Acid in
Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b134310#potential-applications-of-4-iodo-2-nitrobenzoic-acid-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

